molecular formula C8H6ClN3O2 B1347148 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile CAS No. 6220-77-5

2-Chloro-4,6-dimethyl-5-nitronicotinonitrile

Cat. No.: B1347148
CAS No.: 6220-77-5
M. Wt: 211.6 g/mol
InChI Key: JVWPZCCMTFKYHN-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethyl-5-nitronicotinonitrile is an organic compound with the molecular formula C(_8)H(_6)ClN(_3)O(_2) It is a derivative of nicotinonitrile, characterized by the presence of chloro, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile typically involves the nitration of 2-chloro-4,6-dimethyl nicotinonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethyl-5-nitronicotinonitrile can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of corresponding substituted derivatives.

    Oxidation: Although less common, the methyl groups can be oxidized to carboxylic acids or other oxidized forms using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base or under reflux conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Chloro-4,6-dimethyl-5-aminonicotinonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as carboxylic acids.

Scientific Research Applications

2-Chloro-4,6-dimethyl-5-nitronicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.

    Medicine: Potential use in drug discovery and development due to its unique chemical structure and reactivity. It may serve as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of dyes, pigments, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. The chloro and methyl groups may also influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethyl nicotinonitrile:

    2-Chloro-5-nitronicotinonitrile: Similar structure but without the methyl groups, affecting its physical and chemical properties.

    4,6-Dimethyl-5-nitronicotinonitrile:

Uniqueness

2-Chloro-4,6-dimethyl-5-nitronicotinonitrile is unique due to the combination of chloro, methyl, and nitro groups on the nicotinonitrile backbone. This combination imparts distinct chemical properties, making it a versatile intermediate for various synthetic applications and a potential candidate for biological studies.

By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential in different scientific and industrial fields.

Properties

IUPAC Name

2-chloro-4,6-dimethyl-5-nitropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-4-6(3-10)8(9)11-5(2)7(4)12(13)14/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWPZCCMTFKYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1[N+](=O)[O-])C)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30308182
Record name 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6220-77-5
Record name 6220-77-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-4,6-dimethyl-5-nitronicotinonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30308182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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